molecular formula C15H13FN4 B8285723 5-Amino-3-(4-fluorophenyl)-1-methyl-4-(4-pyridyl)pyrazole

5-Amino-3-(4-fluorophenyl)-1-methyl-4-(4-pyridyl)pyrazole

Cat. No.: B8285723
M. Wt: 268.29 g/mol
InChI Key: HLPHXHPEFAORDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(4-fluorophenyl)-1-methyl-4-(4-pyridyl)pyrazole is a useful research compound. Its molecular formula is C15H13FN4 and its molecular weight is 268.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13FN4

Molecular Weight

268.29 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methyl-4-pyridin-4-ylpyrazol-3-amine

InChI

InChI=1S/C15H13FN4/c1-20-15(17)13(10-6-8-18-9-7-10)14(19-20)11-2-4-12(16)5-3-11/h2-9H,17H2,1H3

InChI Key

HLPHXHPEFAORDT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)F)C3=CC=NC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

While a dimethylformamide suspension containing 0.17 g of 60% sodium hydride was being cooled with ice, 10 ml of a dimethylformamide solution containing 1.00 g of 3-amino-5-(4-fluorophenyl)-4-(4-pyridyl)pyrazole was added dropwise thereto, followed by stirring at room temperature for 30 minutes. Then, 5 ml of a dimethylformamide solution containing 0.67 g of methyl iodide was added dropwise thereto, followed by stirring at room temperature for 3 hours. After the dimethylformamide was distilled off under reduced pressure, the resulting residue was extracted with chloroform. The organic layer was washed with water and dried over anhydrous magnesium sulfate. After the solvent was distilled off under reduced pressure, the resulting residue was purified by column chromatography using 250 g of silica gel [with an elution solvent comprising chloroform-methanol (20:1)]. Thus, 0.34 g (32% yield) of 3-amino-5-(4-fluorophenyl)-1-methyl-4-(4-pyridyl)pyrazole (light-brown crystals) was obtained as a first elution product, and 0.45 g (43% yield) of 5-amino-3-(4-fluorophenyl)-1-methyl-4-(4-pyridyl)pyrazole (light-brown crystals) as a second elution product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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